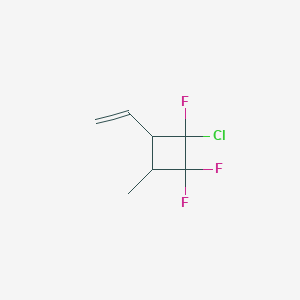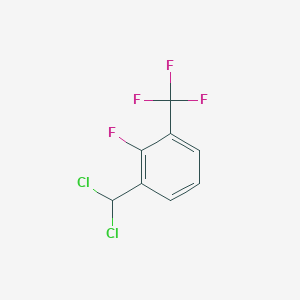
3-(Dichloromethyl)-2-fluoro-benzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)-2-fluoro-benzotrifluoride (DCM-2FBT) is a halogenated aliphatic compound that has recently been studied for its potential use in a variety of scientific research applications. DCM-2FBT is a colorless liquid that has a low boiling point and low volatility, making it an ideal compound for many laboratory experiments. The compound has a variety of properties that make it attractive for use in a range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has been studied for its potential use in a variety of scientific research applications. The compound has been found to be useful in the synthesis of a variety of organic compounds, including heterocyclic compounds, which can be used in medicinal chemistry research. Additionally, this compound has been used as a reagent in the synthesis of polymers, which can be used in materials science research. The compound has also been studied as a potential solvent for a variety of organic compounds, making it useful in a range of chemical research applications.
Wirkmechanismus
The mechanism of action of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electron-deficient compounds and forming covalent bonds with them. Additionally, this compound can act as a Lewis acid, forming complexes with electron-rich compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, the compound is believed to be relatively non-toxic, with an LD50 of >5000 mg/kg in rats. Additionally, this compound is not believed to be mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has a number of advantages for use in laboratory experiments. The compound is relatively non-toxic and has a low boiling point and low volatility, making it an ideal solvent for a variety of organic compounds. Additionally, this compound is relatively inexpensive and can be synthesized easily from readily available starting materials.
The main limitation of this compound is its low solubility in water. This can make it difficult to use in aqueous solutions, and can limit its use in certain types of experiments. Additionally, the compound is not particularly stable, and can degrade over time when exposed to light or air.
Zukünftige Richtungen
Given the potential of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride for use in scientific research, there are a number of potential future directions for further study. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new methods for synthesizing this compound and other halogenated aliphatic compounds. Additionally, further research could be conducted into the potential use of this compound as a solvent for a variety of organic compounds, and into the potential use of the compound in the synthesis of polymers and other materials. Finally, further research could be conducted into the mechanism of action of this compound, and into the potential use of the compound in medicinal chemistry research.
Synthesemethoden
3-(Dichloromethyl)-2-fluoro-benzotrifluoride can be synthesized by a variety of methods, including the reaction of dichloromethylbenzotrifluoride (DCMBT) with 2-fluoroethanol (2FE). This reaction is typically conducted at room temperature and produces a colorless liquid with a boiling point of 74 °C and a melting point of -54 °C. The reaction of DCMBT with 2FE is also known to be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
Eigenschaften
IUPAC Name |
1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCPFOEMSPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


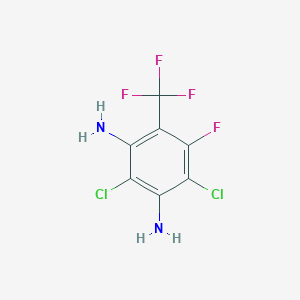
![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)

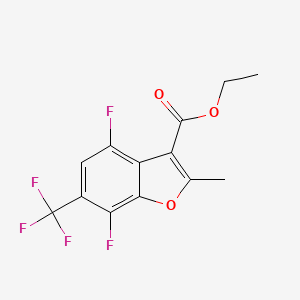
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
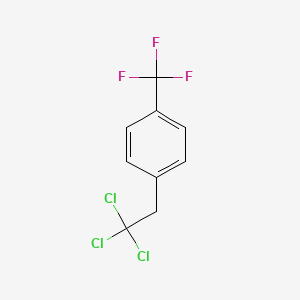



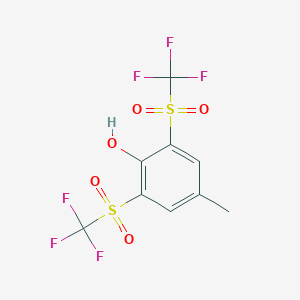

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
